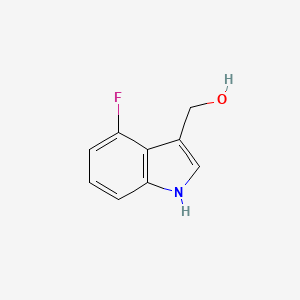

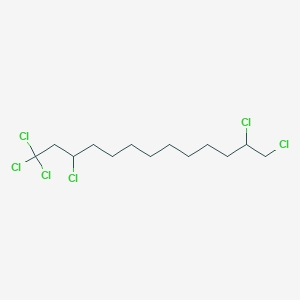

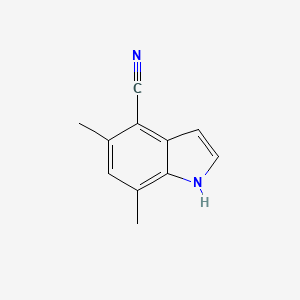

![molecular formula C7H5FN2 B1442067 4-fluoro-1H-pyrrolo[3,2-c]pyridine CAS No. 1190309-76-2](/img/structure/B1442067.png)

4-fluoro-1H-pyrrolo[3,2-c]pyridine

Übersicht

Beschreibung

4-Fluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound . It is a part of the pyrrolopyridine family, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . These compounds can present two isomeric structures .

Synthesis Analysis

The synthesis of 4-fluoro-1H-pyrrolo[3,2-c]pyridine has been described in various studies. Two routes have been presented for the preparation of this compound from 1H-pyrrolo[2,3-b]pyridine N-oxide. Regioselective fluorination was achieved using either the Balz-Schiemann reaction or lithium-halogen exchange .Molecular Structure Analysis

The molecular structure of 4-fluoro-1H-pyrrolo[3,2-c]pyridine is characterized by the presence of a pyrrole and a pyridine ring . The compound can present two possible tautomeric forms: the 1H- and 2H-isomers .Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Research

- Pyrrolo[3,4-c]pyridine derivatives have been studied for their broad spectrum of pharmacological properties .

- They have been used in the treatment of diseases of the nervous and immune systems .

- The outcomes include their potential use as analgesic and sedative agents. They have also shown antidiabetic, antimycobacterial, antiviral, and antitumor activities .

-

Analgesic and Sedative Research

- New derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been synthesized with potential analgesic and sedative activity .

- The analgesic activity of the new compounds was confirmed in the “hot plate” test and in the “writhing” test .

- All tested imides were more active in the “writhing” test than aspirin, and two of them were similar to morphine .

- All of the new imides inhibited the locomotor activity in mice to a statistically significant extent, and two of them also prolonged the duration of thiopental sleep .

-

Cancer Therapy

- Pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors .

- Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

- In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

- Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells .

-

Synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine

-

Inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR)

-

Treatment of Disorders Involving Elevated Plasma Blood Glucose

- Due to the efficacy of the present compounds to reduce the blood glucose, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

-

Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

- A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .

- This method provided the desired products with moderate to good yields .

-

Anti-Inflammatory and Antiplatelet Therapy

-

Treatment of Diseases of the Nervous and Immune Systems

Eigenschaften

IUPAC Name |

4-fluoro-1H-pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-7-5-1-3-9-6(5)2-4-10-7/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVKAOMGIGAVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-1H-pyrrolo[3,2-c]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

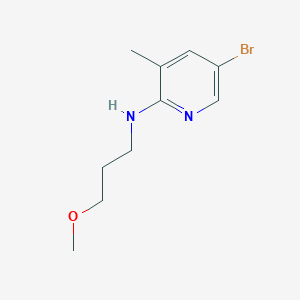

![3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1441984.png)

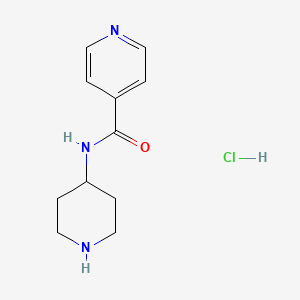

![[(3-Ethoxypyridin-2-yl)methyl]amine](/img/structure/B1441987.png)

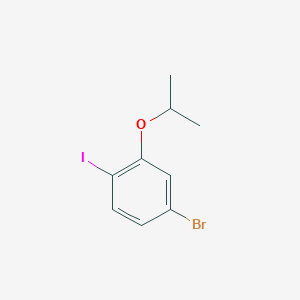

![4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1441999.png)

![5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B1442002.png)